molecular formula C14H14ClNO4S B291878 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide

4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide

Cat. No. B291878
M. Wt: 327.8 g/mol
InChI Key: PINRYSVBMZMDCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide, also known as CDMPB, is a chemical compound that has been extensively studied for its potential use in scientific research. This sulfonamide derivative has shown promising results in various studies, making it a popular choice for many researchers.

Scientific Research Applications

4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of a protein called TRPM8, which is involved in pain perception and thermoregulation. This inhibition has been shown to reduce pain sensitivity in animal models, making 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide a potential candidate for the development of new pain medications.

Mechanism of Action

4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide works by inhibiting the activity of TRPM8, which is a calcium channel protein found in sensory neurons. TRPM8 is involved in the detection of cold temperatures and the sensation of cold pain. By inhibiting TRPM8, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide reduces the influx of calcium ions into sensory neurons, which reduces the sensitivity of these neurons to painful stimuli.
Biochemical and Physiological Effects
4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its pain-reducing properties, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has been shown to reduce the production of inflammatory cytokines, which are involved in the development of many inflammatory diseases. 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide has also been shown to reduce the activity of the sympathetic nervous system, which is involved in the regulation of heart rate and blood pressure.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is its specificity for TRPM8. Unlike other pain medications, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide does not affect other calcium channels, which reduces the risk of side effects. 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is also relatively easy to synthesize, which makes it a cost-effective choice for many researchers. However, one limitation of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide is its poor solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are many potential future directions for research on 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. One area of interest is the development of new pain medications based on the structure of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide. Researchers are also interested in exploring the potential of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide for the treatment of inflammatory diseases, such as rheumatoid arthritis. Additionally, there is ongoing research into the potential of 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide for the treatment of obesity and metabolic disorders.

Synthesis Methods

4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide can be synthesized using a simple two-step procedure. The first step involves the reaction of 2,4-dimethoxyaniline with chlorosulfonic acid to form 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide chloride. The second step involves the reaction of this chloride with sodium hydroxide to form the final product, 4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide.

properties

Molecular Formula

C14H14ClNO4S

Molecular Weight

327.8 g/mol

IUPAC Name

4-chloro-N-(2,4-dimethoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C14H14ClNO4S/c1-19-11-5-8-13(14(9-11)20-2)16-21(17,18)12-6-3-10(15)4-7-12/h3-9,16H,1-2H3

InChI Key

PINRYSVBMZMDCG-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC

Canonical SMILES

COC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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